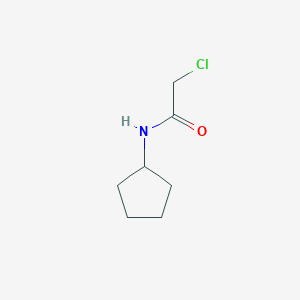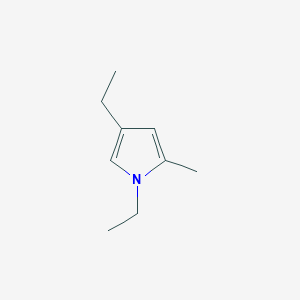
1,4-Diethyl-2-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-2-methyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DEPMPO and is widely used in various fields, including chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
DEPMPO has been widely used in scientific research for various applications, including free radical detection, spin trapping, and electron paramagnetic resonance (EPR) spectroscopy. It is a highly effective spin trap that can be used to detect free radicals in various systems such as biological tissues, cells, and in vitro models. DEPMPO has also been used in EPR spectroscopy to study the properties of free radicals and their interactions with other molecules. Additionally, DEPMPO has been used as a tool for studying oxidative stress and its role in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
DEPMPO acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between DEPMPO and free radicals results in the formation of a radical adduct, which can be detected using various analytical techniques such as EPR spectroscopy. The mechanism of action of DEPMPO involves the formation of a nitroxide radical, which is highly stable and can be used to study the properties of free radicals and their interactions with other molecules.
Effets Biochimiques Et Physiologiques
DEPMPO has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can protect against oxidative stress-induced damage in various systems such as cells, tissues, and organs. DEPMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various disease models. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DEPMPO has several advantages for laboratory experiments. It is a highly effective spin trap that can be used to detect free radicals in various systems. DEPMPO is also stable and can be stored for extended periods without degradation. However, DEPMPO has some limitations, including its cost and availability. It is a relatively expensive compound, and its availability can be limited, which can limit its use in some experiments.
Orientations Futures
DEPMPO has significant potential for future research and applications. Some possible future directions include the development of new synthesis methods for DEPMPO, the use of DEPMPO for studying oxidative stress in various disease models, and the development of new applications for DEPMPO in pharmacology and drug development. Additionally, the use of DEPMPO in combination with other compounds for synergistic effects could be explored. Overall, DEPMPO is a highly promising compound with significant potential for future research and applications.
Méthodes De Synthèse
DEPMPO can be synthesized using various methods, including the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate and the reaction of 2-methyl-2-nitrosopropane with diethyl malonate. The latter method is more commonly used as it yields a higher yield of DEPMPO. The synthesis process involves the reaction of 2-methyl-2-nitrosopropane with diethyl malonate in the presence of a base and a solvent. The reaction results in the formation of DEPMPO, which can be purified using various techniques such as recrystallization and column chromatography.
Propriétés
Numéro CAS |
198344-74-0 |
|---|---|
Nom du produit |
1,4-Diethyl-2-methyl-1H-pyrrole |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1,4-diethyl-2-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |
Clé InChI |
KEPODWRGPQXVPH-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C)CC |
SMILES canonique |
CCC1=CN(C(=C1)C)CC |
Synonymes |
1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
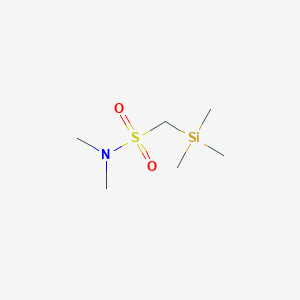
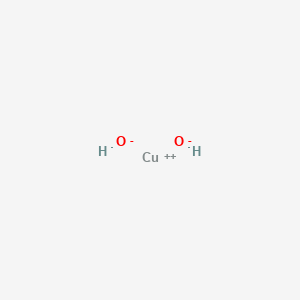

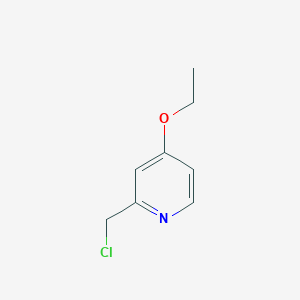

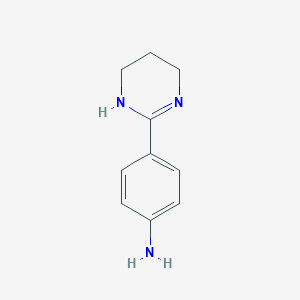
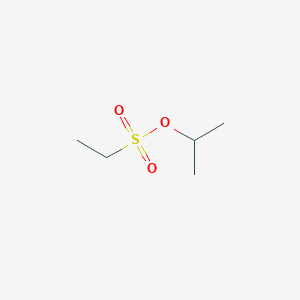
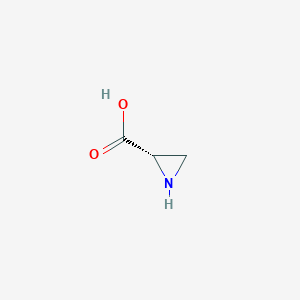
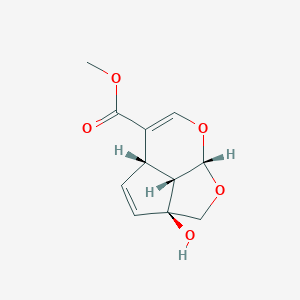
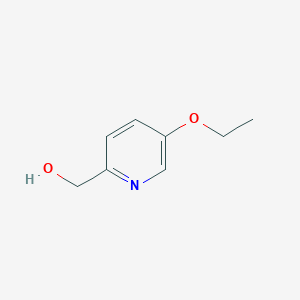
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
